molecular formula C14H17NO2 B12914830 Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- CAS No. 61449-16-9

Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-

Cat. No.: B12914830
CAS No.: 61449-16-9
M. Wt: 231.29 g/mol
InChI Key: GPJBFDBHVLBHNT-UHFFFAOYSA-N
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Description

5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-ethoxy-2-phenylethylamine and 3-methyl-2-nitropropene in the presence of a base can lead to the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxy-2-phenylethyl)piperazine
  • 1-(2-Ethoxy-2-phenylethyl)pyrrolidine
  • (2-Ethoxy-2-phenylethyl)sulfanylbenzene

Uniqueness

Compared to similar compounds, 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole stands out due to its unique isoxazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Isoxazole derivatives, including Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of five-membered heterocycles that exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific isoxazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- features a unique substitution pattern that influences its biological activity. The isoxazole ring structure is critical for its interaction with various biological targets.

The biological activity of isoxazoles is largely attributed to their ability to interact with specific enzymes and receptors. For instance, the isoxazole moiety can modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Research suggests that modifications to the isoxazole ring can enhance selectivity towards COX-2, leading to improved anti-inflammatory properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:

  • Case Study : A series of isoxazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 3.6 µM against A375 melanoma cells, indicating significant cytotoxicity compared to its parent compound .
CompoundCell LineIC50 (µM)Reference
Isoxazole Derivative 1A3753.6
Isoxazole Derivative 2A5490.76
Isoxazole Derivative 3HCT1165.0

Antimicrobial Activity

Isoxazoles have also been evaluated for their antimicrobial properties. One study reported that certain isoxazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Isoxazoles are known for their anti-inflammatory effects, particularly through COX inhibition:

  • Research Findings : Compounds with a methyl group at the C-3 position of the isoxazole ring showed selective inhibition of COX-2 with IC50 values as low as 0.95 µM .
CompoundCOX SelectivityIC50 (µM)Reference
Compound ACOX-20.95
Compound BCOX-1>10

Structure-Activity Relationship (SAR)

The efficacy of isoxazoles can be significantly influenced by their structural modifications. Studies indicate that substituents on the isoxazole ring can enhance or diminish biological activity:

  • Modification Examples : The introduction of ethoxy or phenylethyl groups has been shown to improve solubility and bioavailability while retaining biological activity .

Properties

CAS No.

61449-16-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-(2-ethoxy-2-phenylethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H17NO2/c1-3-16-14(12-7-5-4-6-8-12)10-13-9-11(2)15-17-13/h4-9,14H,3,10H2,1-2H3

InChI Key

GPJBFDBHVLBHNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC(=NO1)C)C2=CC=CC=C2

Origin of Product

United States

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